molecular formula C8H9BrN2O B2556536 (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1841360-64-2

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No. B2556536
M. Wt: 229.077
InChI Key: FMJONEXBHAKWEV-RXMQYKEDSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for these reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Bromination and Structural Analysis

Research on pyrrolopyrazine derivatives, including brominated forms like "(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one," has provided insights into their chemical properties and potential applications. The bromination process, which introduces bromo groups into specific positions on these compounds, has been studied to understand its impact on molecular structure and reactivity. For instance, studies have shown how bromination affects the NMR spectra and electronic structures of diazaindenes, a related class of nitrogen heterocyclic compounds, offering a basis for predicting reactions and designing new molecules with desired properties (Paudler & Dunham, 1965).

Synthesis of Novel Compounds

The versatility of pyrrolopyrazine derivatives has been harnessed to synthesize various novel compounds. For example, reactions involving compounds with a pyrrolopyrazine core have led to unexpected products with potential applications in medicinal chemistry and material science. The creation of pyrrolo[1,2-a]pyrazine derivatives through reactions with hydrazine monohydrate has been reported, showcasing the compound's role in synthesizing novel heterocyclic structures with potential biological activity (Menges et al., 2013).

Anti-Inflammatory Applications

The synthesized pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects, indicating potential therapeutic applications. These derivatives were evaluated for their ability to inhibit interleukin-6 (IL-6), demonstrating their potential as anti-inflammatory agents. This research highlights the biomedical applications of pyrrolopyrazine derivatives, suggesting avenues for developing new treatments for inflammatory diseases (Zhou et al., 2013).

Anticancer Activity

Further research has explored the anticancer activity of specific pyrrolo[1,2-a]pyrazine derivatives. These studies have identified compounds with significant inhibitory effects on cancer cell viability, particularly in prostate and breast cancer cells. Such findings underscore the potential of pyrrolopyrazine derivatives in oncology, offering a foundation for developing novel anticancer agents. The mechanisms of action, including apoptosis induction and cell migration inhibition, have been a focus, indicating the multifaceted roles these compounds can play in cancer therapy (Seo et al., 2019).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthesis methods, studying new reactions, or exploring potential uses in medicine or industry .

properties

IUPAC Name

(3R)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2,4-5H,3H2,1H3,(H,10,12)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJONEXBHAKWEV-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

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